CU-115

Description

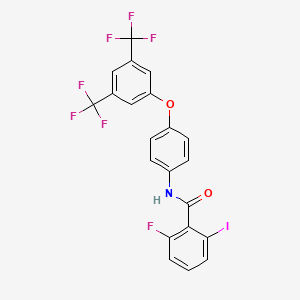

CU-115 (CAS No. 2471982-20-2) is a small-molecule toll-like receptor 8 (TLR8) antagonist developed for the treatment of immune-related disorders, particularly autoimmune diseases. It exhibits potent inhibitory activity against TLR8, with an IC50 of 1.04 µM, and demonstrates high selectivity over TLR7 (IC50 >50 µM) . Structurally, this compound is defined as N-(4-(3,5-bis(trifluoromethyl)phenoxy)phenyl)-2-fluoro-6-iodobenzamide, with a molecular weight of 569.21 .

Propriétés

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLCRYVUJORPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F7INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CU-115 implique la préparation du N-(4-(3,5-bis(trifluorométhyl)phénoxy)phényl)-2-fluoro-6-iodo benzamide. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et impliquent généralement plusieurs étapes de synthèse organique, y compris l'halogénation et la formation d'amide .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment dans les domaines de l'immunologie et de l'inflammation. Il est utilisé pour étudier les voies de signalisation des récepteurs de type Toll, en particulier TLR8 et TLR7. En inhibant ces récepteurs, this compound aide les chercheurs à comprendre le rôle des TLR dans les réponses immunitaires et les processus inflammatoires.

En plus de son utilisation en immunologie, this compound est également employé dans l'étude des maladies auto-immunes et des affections inflammatoires. Sa capacité à diminuer la production de cytokines pro-inflammatoires comme TNF-α et IL-1β en fait un outil précieux pour enquêter sur les mécanismes sous-jacents à ces maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement TLR8 et, dans une moindre mesure, TLR7. Les récepteurs de type Toll sont une classe de protéines qui jouent un rôle crucial dans le système immunitaire inné en reconnaissant les motifs moléculaires associés aux pathogènes (PAMP) et en initiant des réponses immunitaires. En antagonisant TLR8, this compound empêche l'activation des voies de signalisation en aval qui conduisent à la production de cytokines pro-inflammatoires.

Les cibles moléculaires de this compound comprennent les protéines TLR8 et TLR7. L'inhibition de ces récepteurs perturbe les voies de signalisation impliquées dans la production de TNF-α et d'IL-1β, réduisant ainsi l'inflammation et les réponses immunitaires.

Applications De Recherche Scientifique

CU-115 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the signaling pathways of Toll-like receptors, specifically TLR8 and TLR7. By inhibiting these receptors, this compound helps researchers understand the role of TLRs in immune responses and inflammatory processes .

In addition to its use in immunology, this compound is also employed in the study of autoimmune diseases and inflammatory conditions. Its ability to decrease the production of pro-inflammatory cytokines like TNF-α and IL-1β makes it a valuable tool for investigating the mechanisms underlying these diseases .

Mécanisme D'action

CU-115 exerts its effects by selectively inhibiting TLR8 and, to a lesser extent, TLR7. Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. By antagonizing TLR8, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines .

The molecular targets of this compound include the TLR8 and TLR7 proteins. The inhibition of these receptors disrupts the signaling pathways involved in the production of TNF-α and IL-1β, thereby reducing inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Strengths : this compound’s TLR8 specificity makes it a promising candidate for autoimmune conditions where TLR8 hyperactivation drives pathology (e.g., lupus, rheumatoid arthritis) .

- Limitations : Its moderate potency compared to newer antagonists (e.g., CU-CPT-9a) may limit clinical utility unless formulation or dosing strategies are optimized .

Activité Biologique

CU-115 is a copper-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and biological activity, supported by relevant data tables and case studies.

Synthesis and Characterization

This compound is synthesized through a series of chemical reactions involving copper(II) salts and organic ligands. The characterization of this compound typically includes techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and composition.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| IR | Identify functional groups |

| NMR | Determine molecular structure |

| MS | Confirm molecular weight |

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:

- Cell Lines Tested : A549 (lung), HCT-15 (colon), BxPC3 (pancreatic), A375 (melanoma).

- IC50 Values : The median growth inhibitory concentration was determined after 72 hours of exposure.

Table 2: IC50 Values for this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.5 |

| HCT-15 | 0.8 |

| BxPC3 | 1.2 |

| A375 | 0.6 |

These findings indicate that this compound has potent anticancer activity, with IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin.

The biological activity of this compound is believed to involve several mechanisms:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Inhibition of Proliferation : It effectively inhibits cell cycle progression, particularly in the G1 phase.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage.

| Mechanism | Description |

|---|---|

| Induction of Apoptosis | Triggers mitochondrial pathways |

| Inhibition of Proliferation | Arrests cell cycle in G1 phase |

| ROS Generation | Induces oxidative stress |

Clinical Implications and Future Research

The promising biological activity of this compound suggests its potential as a therapeutic agent in oncology. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.

- Mechanistic Studies : Further elucidating the pathways involved in its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.